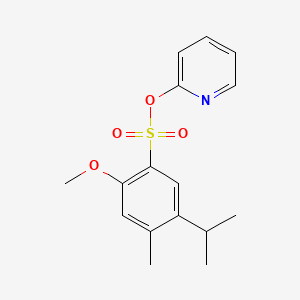

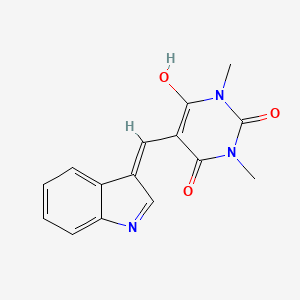

5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione” is complex. The compound is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs .Chemical Reactions Analysis

The chemical reactions involving “5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione” are complex and can involve various stages. For instance, the generation of an (1H-indol-3-yl)methyl electrophile enables the rapid and mild nucleophilic substitution in a microflow reactor .科学的研究の応用

Antimicrobial Activity

The compound has been synthesized and screened for its antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . This makes it a potential candidate for the development of new antimicrobial agents.

Synthesis of Hybrid Derivatives

The compound has been used in the synthesis of hybrid derivatives via click chemistry reactions . These hybrid derivatives have also been tested for their antimicrobial properties.

Eco-friendly Synthesis

The compound has been synthesized using eco-friendly methods . L-Tyrosine has been employed as an efficient, eco-friendly catalyst for the preparation of substituted-5-(1H-indol-3-ylmethylene)-2,2-dimethyl-[1,3]dioxane-4,6-dione derivatives by the Knoevenagel reaction in water at room temperature .

Catalyst for Condensation Reactions

The compound has been used as a catalyst for condensation reactions . This is particularly useful in organic synthesis where the formation of carbon-carbon bonds is crucial.

Preparation of Different Compounds

The compound has been used in the preparation of different compounds such as cyclobutadiene derivatives, α, β-unsaturated esters, and α, β-unsaturated amides . This highlights its versatility in chemical synthesis.

Antifungal Activity

In addition to its antimicrobial activity, the compound has also shown potential as an antifungal agent . This opens up possibilities for its use in the treatment of fungal infections.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and changes would depend on the particular target and the context within the cell.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the target of the compound and the biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYSUCRIJZMZPS-VQHVLOKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=O)N(C1=O)C)/C=C/2\C=NC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

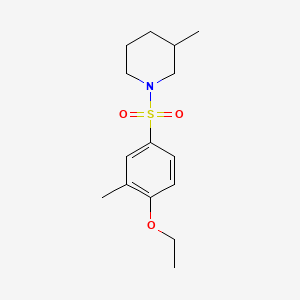

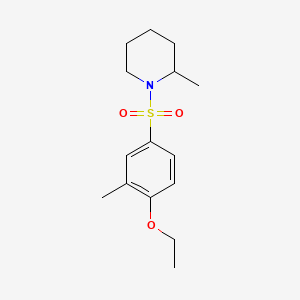

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B604287.png)

![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)

![2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B604289.png)

![5-chloro-N-[3-(diethylamino)propyl]-2-ethoxybenzenesulfonamide](/img/structure/B604290.png)

![N-[3-(diethylamino)propyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B604291.png)